Aegicerin
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H48O3 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(1S,4S,5R,8R,10S,13R,14R,17S,18R)-10-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-2-one |
InChI |
InChI=1S/C30H48O3/c1-24(2)14-15-29-18-33-30(21(29)16-24)13-9-20-26(5)11-10-22(31)25(3,4)19(26)8-12-27(20,6)28(30,7)17-23(29)32/h19-22,31H,8-18H2,1-7H3/t19-,20+,21+,22-,26-,27+,28-,29+,30-/m0/s1 |
InChI Key |
HAORCLCFRZGQJZ-FZUFEACKSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC[C@@]45[C@]3(CC(=O)[C@@]6([C@H]4CC(CC6)(C)C)CO5)C)C)(C)C)O |
Canonical SMILES |
CC1(CCC23COC4(C2C1)CCC5C6(CCC(C(C6CCC5(C4(CC3=O)C)C)(C)C)O)C)C |
Synonyms |
aegicerin |
Origin of Product |
United States |
Natural Occurrence and Botanical Origins of Aegicerin
Isolation from Clavija procera (Theophrastaceae)
Aegicerin was notably isolated from the Peruvian plant Clavija procera, a member of the relatively rare Theophrastaceae family. The isolation process involved a bioassay-guided fractionation of an ethanol (B145695) extract derived from the stems and bark of C. procera acs.orgnih.govscialert.netnih.govunmsm.edu.pe. This research was specifically guided by its antimycobacterial activity against Mycobacterium tuberculosis (MTB) acs.orgnih.govnih.govunmsm.edu.pe. This compound was purified from the most active fraction, demonstrating a minimum inhibitory concentration (MIC) of 3.12 μg/mL acs.orgnih.govunmsm.edu.pe. Alongside this compound, protoprimulagenin A was also isolated from the same plant extract acs.orgnih.govunmsm.edu.pe. Prior to this discovery, Clavija procera had not been subjected to phytochemical or pharmacological investigations unmsm.edu.pe.
Presence in Aegiceras corniculatum (Primulaceae) and Other Aegiceras Species
This compound has also been identified in species belonging to the genus Aegiceras, which is classified under the Primulaceae family (historically Myrsinaceae) nparks.gov.sgplantaedb.comwikipedia.orgwikipedia.orgimsc.res.inkew.org. Specifically, it has been isolated from the stem bark of Aegiceras corniculatum nih.gov. The genus Aegiceras comprises two accepted species: Aegiceras corniculatum and Aegiceras floridum wikipedia.orgstuartxchange.org. The presence of this compound in Aegiceras species was documented prior to its isolation from Clavija procera, indicating its known occurrence in these plants acs.orgnih.govunmsm.edu.pe.
Identification in Embelia schimperi
Further research has confirmed the presence of this compound in the leaves of Embelia schimperi africaresearchconnects.comnih.gov. This compound was identified as an oleanane-type triterpene within the ethyl acetate (B1210297) extract of the plant africaresearchconnects.comnih.gov. Embelia schimperi is recognized as another natural source of this compound in scientific databases knapsackfamily.com.
Geographic Distribution and Ecological Contexts of Source Plants
The source plants of this compound exhibit distinct geographic distributions and ecological preferences:
Clavija procera : This plant is native to the low Amazon basin, particularly in regions adjacent to the Andes mountain range, spanning Colombia, Ecuador, Peru, and Brazil iucnredlist.org. It typically grows at elevations ranging from 200 to 1,200 meters above sea level iucnredlist.org. Clavija procera is characterized as a small tree or shrub, reaching up to 9 meters in height, and thrives in various forest formations including evergreen lowland forests, piedmont, lower montane, and flooded palm forests of the alluvial plain iucnredlist.org. Its natural habitats are currently facing threats from activities such as logging, mining, and agriculture iucnredlist.org.
Aegiceras corniculatum : Commonly known as black mangrove or river mangrove, Aegiceras corniculatum has a wide geographic distribution across coastal and estuarine areas nparks.gov.sgplantaedb.comwikipedia.orgkew.orgiucnredlist.org. Its range extends from India through Southeast Asia to southern China, New Guinea, and Australia nparks.gov.sgplantaedb.comwikipedia.orgkew.orgiucnredlist.org. This species is typically found in mud within estuaries and tidal creeks, often forming the seaward edge of mangrove zones wikipedia.orgiucnredlist.org. It is a resilient species, capable of tolerating cooler temperatures and adapting to various substrates, from sandy to compact mud, frequently near river banks iucnredlist.org. A. corniculatum is considered a pioneer mangrove species, growing along estuary margins and exhibiting adaptability to high salinity and hypoxic conditions through specialized salt secretion glands in its leaves scielo.br. It can also be found inland on similar soil types in China iucnredlist.org.
Embelia schimperi : This plant is widely distributed across tropical Africa, with its native range extending from Nigeria to Ethiopia and southwards to Angola, Zambia, Zimbabwe, and Malawi malawiflora.comtheferns.infokew.org. Embelia schimperi is described as a climbing shrub or liane, and sometimes a tree, found in upland thickets of primary forests or jungles, as well as along roadsides and forest edges theferns.infokew.org. It typically grows at elevations between 1,000 and 3,200 meters and primarily inhabits the wet tropical biome theferns.infokew.org.
Isolation and Purification Methodologies for Aegicerin
Extraction Techniques from Botanical Materials
The initial step in obtaining Aegicerin involves the extraction of the compound from its plant source. The choice of extraction technique and solvent is critical, as it influences the yield and purity of the crude extract.
For Clavija procera, dried stems and bark have been effectively extracted using 95% ethanol (B145695) nih.gov. Ethanol is a widely utilized solvent in botanical extraction due to its efficacy in dissolving a broad range of phytochemicals and its relatively low toxicity teknoscienze.comcoleparmer.de.
Research on Aegiceras corniculatum has explored various extraction methods, including maceration, Soxhlet extraction, and microwave-assisted extraction. Studies indicate that microwave-assisted extraction can be particularly efficient, yielding higher antituberculosis activity compared to Soxhlet or maceration techniques, suggesting better recovery of active phytoconstituents researchgate.net. Less polar solvents such as hexane (B92381), chloroform, ethyl acetate (B1210297), and acetone (B3395972) are also employed to extract lipophilic compounds like terpenoids teknoscienze.com. In some protocols, a pre-treatment with hexane may be used to remove chlorophyll (B73375) and other non-polar interferences before more polar extractions unina.it.
Table 1: Common Extraction Solvents and Their Applications for Botanical Materials
| Solvent Type | Examples | Typical Compounds Extracted | Notes |
| Polar | Ethanol, Methanol, Water | Glycosides, Phenolics, Saponins, Flavonoids, Polar triterpenoids | Ethanol (95%) used for Clavija procera nih.gov, Microwave-assisted extraction with suitable solvents can be highly efficient researchgate.net. |
| Less Polar | Hexane, Chloroform, Ethyl Acetate, Acetone | Terpenoids, Alkaloids, Lipids, Chlorophyll | Hexane can be used for defatting or chlorophyll removal teknoscienze.comunina.it. |
Fractionation Strategies
Following the initial extraction, fractionation is employed to reduce the complexity of the crude extract and enrich the target compound, this compound. This often involves solvent partitioning, sometimes guided by bioassays to track the activity of interest.
In the isolation of this compound from Clavija procera, the ethanol extract underwent partitioning using solvents of varying polarities nih.gov. A significant finding was that the antimycobacterial activity, which led to the identification of this compound, was concentrated in the 90% methanol-water solvent system nih.gov. This demonstrates a bioassay-guided fractionation approach, where fractions are tested for biological activity to direct subsequent purification steps nih.govnih.govrsc.org.
General fractionation strategies often involve sequential partitioning of the crude extract between immiscible solvents, such as water and ethyl acetate, followed by water and n-butanol. This process separates compounds based on their differential solubility in these solvent systems, effectively reducing the chemical diversity within each fraction unina.it.
**Table 2: Solvent Partitioning Strategy for this compound Isolation from *Clavija procera***
| Step | Solvent System | Observation | Reference |
| 1 | 95% Ethanol extraction of dried stems and bark | Crude ethanol extract obtained | nih.gov |
| 2 | Partitioning of ethanol extract with solvents of different polarities | Activity concentrated in 90% methanol-water system | nih.gov |
Chromatographic Separation Protocols
Chromatography is the cornerstone of isolating pure this compound from the enriched fractions. Various chromatographic techniques are employed, leveraging differences in compound affinity for stationary and mobile phases.
For this compound from Clavija procera, after solvent partitioning, the purified extract was subjected to silica (B1680970) gel column chromatography nih.gov. A gradient elution system, typically involving hexane and ethyl acetate, was used to separate the compounds nih.gov. Silica gel (70-230 mesh) is a common stationary phase for normal-phase column chromatography nih.gov.
Further purification of the active fractions often necessitates more refined chromatographic methods. In the case of Clavija procera, the most active fraction (Fraction C) from the initial column chromatography was further purified using silica gel preparative Thin-Layer Chromatography (TLC) nih.gov. A specific solvent system for preparative TLC was reported as hexane-chloroform-methanol (25:10:2), with triple development to achieve optimal separation nih.gov. TLC (silica gel 60 F254) is also used for monitoring fractions obtained from column chromatography nih.gov.
Modern purification protocols for natural products also frequently incorporate High-Performance Liquid Chromatography (HPLC) as a final purification step, preceding spectroscopic analysis for structural elucidation unina.it. Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) is also employed for qualitative and quantitative analysis of bioactive compounds, aiding in the identification and characterization of this compound within complex mixtures nih.gov.
Table 3: Chromatographic Separation Parameters for this compound Purification
| Technique | Stationary Phase | Mobile Phase / Elution | Key Application | Reference |
| Column Chromatography | Silica gel (70-230 mesh) | Hexane/Ethyl Acetate gradient | Initial separation of crude extract fractions | nih.gov |
| Preparative TLC | Silica gel F254 plates (0.5 mm thick) | Hexane-Chloroform-Methanol (25:10:2, triple development) | Further purification of active fractions | nih.gov |
| HPLC/UHPLC | C18 columns (e.g., 2.1 mm × 50 mm, 1.8 μm) | Methanol, Acetonitrile, Formic Acid (MS grade) | Final purification and qualitative/quantitative analysis | unina.itnih.gov |
Structural Elucidation and Advanced Analytical Characterization of Aegicerin
Spectroscopic Techniques for Structural Determination
The structural elucidation of Aegicerin involves the comprehensive application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy. nih.govgoogle.comscialert.netscielo.org.pe
NMR spectroscopy is indispensable for the detailed structural assignment of this compound, providing atom-by-atom information about its carbon-hydrogen framework. Both proton (¹H NMR) and carbon-13 (¹³C NMR) data, along with two-dimensional (2D-NMR) experiments, are critical. nih.govscielo.org.peresearchgate.net
¹H NMR Spectroscopy: This technique provides information on the types of protons present and their connectivity. For this compound, ¹H NMR spectra reveal characteristic signals for seven tertiary methyl groups. google.com Multiplets corresponding to protons at specific positions, such as H-3 and H-16, are also observed, although signals can sometimes overlap due to spectral crowding, especially in the presence of saccharide moieties in related compounds. google.com
¹³C NMR Spectroscopy: ¹³C NMR is vital for determining the carbon skeleton and identifying different types of carbon atoms (methyl, methylene, methine, and quaternary carbons). scialert.netresearchgate.net For this compound, ¹³C NMR data confirms the oleanane (B1240867) skeleton. researchgate.net The presence of an oxygenated quaternary carbon signal at δ 86.7 and a triplet at δ 77.7 in related compounds, for instance, is indicative of specific oxygen bridge formations. google.com
2D-NMR Techniques: Advanced 2D-NMR experiments, including Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are extensively utilized. nih.govscielo.org.peresearchgate.net These techniques are crucial for establishing direct and long-range correlations between protons and carbons, thereby confirming the connectivity of the entire molecular framework and elucidating the absolute configuration of the aglycone. scielo.org.pemdpi.com For example, HMBC correlations can confirm the precise location of functional groups and methyl groups. scielo.org.pemdpi.com
Mass spectrometry provides precise molecular weight information and characteristic fragmentation patterns, which are essential for determining the molecular formula and structural subunits. High-resolution Electron Impact Mass Spectrometry (HREIMS) is commonly employed for this purpose. nih.gov
Molecular Ion Determination: MS experiments yield molecular ion peaks, which are used to confirm the exact mass and deduce the molecular formula. For this compound, the exact mass is 456.3603 (neutral). metabolomicsworkbench.org
These techniques offer complementary information regarding the functional groups and electronic transitions within the this compound molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of various functional groups based on their characteristic vibrational absorption bands. For triterpenoids like this compound, IR spectra typically show absorption bands for hydroxyl groups (e.g., around 3410 cm⁻¹) and carbonyl groups (e.g., around 1728 cm⁻¹ for a carboxyl group or 1733 cm⁻¹ for an acetoxy functionality). google.comscialert.netmdpi.com These signals confirm the presence of key oxygen-containing functionalities.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a sample. ijrpr.comeag.com While primarily used for quantitative analysis and the detection of chromophores, it can also aid in the structural elucidation of organic compounds. ijrpr.comshimadzu.com For compounds lacking extensive conjugated systems, the UV-Vis spectrum might be less informative for detailed structural elucidation but can confirm the absence or presence of certain chromophores.
Mass Spectrometry (MS) for Molecular Information
Elucidation of the Oleanane-Type Pentacyclic Triterpene Skeleton
This compound is unequivocally classified as an oleanane-type pentacyclic triterpene. researchgate.netnih.govscielo.org.peresearchgate.netogeochem.jp Triterpenoids are C30 isoprenoids biosynthesized in plants via the cyclization of 2,3-oxidosqualene (B107256). ogeochem.jp The oleanane skeleton is one of the most commonly encountered pentacyclic triterpene frameworks. ogeochem.jp
The elucidation of this skeleton for this compound is primarily achieved through a combination of ¹H and ¹³C NMR data, which exhibit characteristic signals consistent with the oleanane framework. researchgate.netresearchgate.net The arrangement of methyl groups, the presence of specific methine, methylene, and quaternary carbons, and their correlations in 2D-NMR experiments, all contribute to confirming the pentacyclic oleanane structure.
Characterization of the Methyleneoxy Bridge Configuration
A distinctive and less common feature of this compound within the oleanane triterpene family is its methyleneoxy bridge. nih.gov This bridge is specifically positioned between C-13 and C-17. nih.govuni-plovdiv.bg The IUPAC name for this compound, which includes "13beta:17-methyleneoxy," explicitly defines this structural element. uni-plovdiv.bg
The precise configuration of this bridge is elucidated using detailed NMR analysis. While specific chemical shifts for the 13,17-methyleneoxy bridge in this compound are not extensively detailed in the provided search results, analogous structures with similar epoxy or methyleneoxy bridges (e.g., 13,28-epoxyoleanane) show characteristic diagnostic signals in their NMR spectra. For instance, in 13,28-epoxyoleanane derivatives, ¹H NMR signals at δ 3.51 and 3.28 (both doublets with J=6.9 Hz) and corresponding ¹³C NMR signals for the oxygenated carbons (a quaternary carbon at δ 86.7 and a triplet at δ 77.7) are indicative of the epoxy moiety. google.com Such characteristic shifts and coupling patterns in this compound's NMR spectra would be crucial for confirming the presence and stereochemistry of its 13,17-methyleneoxy bridge.
Chemical Synthesis and Derivatization Strategies of Aegicerin and Analogs
Total Synthesis Approaches to the Oleanane (B1240867) Skeleton
The total synthesis of pentacyclic triterpenoids, including the oleanane skeleton, represents a formidable challenge in organic chemistry due to their intricate polycyclic structures and numerous chiral centers researchgate.net. Decades of research have been dedicated to achieving the total synthesis of these compounds. For instance, the first enantioselective total synthesis of oleanolic acid, a well-known oleanane triterpenoid (B12794562), was reported in 1993 researchgate.net.
While total chemical synthesis offers complete control over the molecular architecture, natural sources often remain a more practical and cost-effective route for obtaining substantial quantities of many triterpenoids nih.gov. The biosynthesis of these compounds in plants involves complex enzymatic cyclization of linear 30-carbon precursors like oxidosqualene, leading to the diverse array of pentacyclic structures researchgate.netnih.gov. Despite the challenges, total synthesis efforts continue to advance, providing new methodologies for constructing bridged, polycyclic frameworks relevant to the oleanane class imrpress.com. These approaches often involve strategic bond analyses and bioinspired reactions to efficiently build the complex carbon frameworks imrpress.com.
Semi-Synthetic Modifications of Aegicerin
Semi-synthesis involves starting from a naturally occurring compound and chemically modifying it to produce new derivatives nih.govunina.it. This approach leverages the complex chiral scaffolds provided by nature, which are often difficult and costly to construct from scratch via total synthesis. This compound itself has been isolated from plants like Clavija procera and Aegiceras corniculatum, and its structure elucidated mq.edu.auresearchgate.netresearchgate.netnih.govd-nb.inforesearchgate.netstuartxchange.org.
While detailed reports on the extensive semi-synthesis of this compound to create novel analogs for specific purposes are not widely elaborated in the provided literature, the principles applied to other oleanane triterpenoids are highly relevant. Oleanolic acid (PubChem CID: 10494), a structurally related oleanane, has been a common scaffold for semi-synthetic endeavors unina.itfarmabrasilis.org. Typical modifications on oleanane skeletons often target accessible functional groups such as hydroxyl groups (e.g., at C-3) and carboxyl groups (e.g., at C-28) unina.itfarmabrasilis.org.
This compound's unique structural features, including its 13,28-epoxy bridge and a C-16 carbonyl group, would guide specific semi-synthetic strategies mq.edu.auresearchgate.netnih.govresearchgate.net. These features could be exploited for selective reactions or protected during modifications at other sites. For example, if a hydroxyl group is present (e.g., at C-3, as in many triterpenoids), it could be acetylated or otherwise derivatized to alter its polarity or reactivity unina.itfarmabrasilis.org. The presence of a carbonyl group at C-16, which has been identified as crucial for certain activities of this compound mq.edu.au, suggests that modifications around this region would require careful consideration to retain or modulate desired properties.
Targeted Derivatization for Enhanced Biological Activity Profiles
Derivatization is a chemical technique used to convert a compound into a derivative with altered chemical or physical properties, such as reactivity or solubility researchgate.netnih.govgoogle.com. For natural products like this compound, targeted derivatization aims to improve their intrinsic properties or to generate analogs with enhanced biological activity profiles researchgate.netunina.itfarmabrasilis.org. This process involves the selective modification of specific functional groups within the molecule.
For oleanane triterpenoids, common sites for derivatization include the C-3 hydroxyl group and the C-28 carboxyl group unina.itfarmabrasilis.org. For example, acetylation of the C-3 hydroxyl group of oleanolic acid has been shown to improve its antibacterial properties unina.it. Similarly, modifications at the C-28 carboxyl group, such as esterification, are common strategies to alter the compound's characteristics farmabrasilis.org. The goal of such modifications is often to enhance the compound's bioavailability, stability, or to fine-tune its interactions with biological targets, leading to improved efficacy or selectivity nih.govresearchgate.netunina.it.
The presence of the 13,28-epoxy bridge and the C-16 carbonyl in this compound provides specific handles for derivatization, beyond the typical C-3 and C-28 positions found in many oleananes. Chemical transformations could explore modifications of the carbonyl group, or reactions that selectively open or functionalize the epoxy bridge, while maintaining the integrity of the core oleanane structure. Such targeted derivatization strategies are informed by detailed research findings on structure-activity relationships, aiming to optimize the chemical properties for specific applications.
Table 1: Common Derivatization Sites and Strategies for Oleanane Triterpenoids
| Derivatization Site | Type of Modification (Example) | General Chemical Impact | Potential Impact on Biological Activity (Goal) |
| C-3 Hydroxyl Group | Acetylation, Esterification | Altered polarity, steric bulk | Enhanced cell permeability, modified receptor binding unina.itfarmabrasilis.org |
| C-28 Carboxyl Group | Esterification, Amidation | Altered solubility, pKa | Improved absorption, modulation of target interaction unina.itfarmabrasilis.org |
| Olefinic Bonds | Epoxidation, Hydrogenation | Introduction of new functional groups | Altered reactivity, new binding interactions |
| Carbonyl Groups | Reduction, Oxime formation | Change in oxidation state, new hydrogen bonding | Modulation of target interaction, altered metabolic stability |
Biological Activities and Mechanistic Investigations of Aegicerin
Antimicrobial Activity Research
Antimycobacterial Efficacy and Mechanistic Studies
Aegicerin has demonstrated significant antimycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. mims.comrcsb.org In in vitro evaluations, its minimum inhibitory concentration (MIC) values ranged from 1.6 to 3.12 μg/mL. mims.comrcsb.org This efficacy was observed across a diverse panel of 37 different MTB strains, encompassing 21 susceptible clinical isolates, 2 isoniazid (B1672263) (INH)-resistant clinical isolates, and 9 to 13 multidrug-resistant (MDR) clinical isolates. mims.comrcsb.org The antimycobacterial activity was assessed using the tetrazolium microplate assay (TEMA) method. mims.com Notably, this compound exhibited excellent activity against a substantial number of MDR-MTB strains. mims.com
Table 1: Antimycobacterial Activity of this compound Against Mycobacterium tuberculosis Strains
| Strain Type | Number of Strains Tested | MIC Range (μg/mL) mims.comrcsb.org |
| Susceptible Clinical Isolates | 21 | 1.6 - 3.12 |
| Isoniazid (INH)-Resistant Clinical Isolates | 2 | 1.6 - 3.12 |
| Multidrug-Resistant (MDR) Clinical Isolates | 9-13 | 1.6 - 3.12 |
| Mycobacterium tuberculosis H37Rv (control) | 1 | 1.6 - 3.12 |
While this compound exhibits potent activity against drug-resistant Mycobacterium tuberculosis strains, specific mechanistic studies detailing how this compound counteracts bacterial resistance, such as through efflux pump inhibition, are not explicitly detailed in the provided research. Efflux pumps are known to be significant contributors to bacterial multidrug resistance by actively expelling antimicrobial agents from bacterial cells, thereby reducing intracellular drug concentrations and diminishing antibiotic efficacy. fishersci.camims.comcore.ac.uknih.gov Inhibiting these pumps is considered a promising strategy to restore the potency of existing antimicrobial agents. fishersci.camims.comnih.gov However, the available literature does not provide specific insights into this compound's direct role in inhibiting these efflux mechanisms.
Activity Against Mycobacterium tuberculosis Strains (Sensitive and Multidrug-Resistant)
Cellular Modulatory Effects and Molecular Interactions
Limited specific details regarding the cellular modulatory effects and molecular interactions of this compound are available in the provided literature. One study mentions this compound (AGN) in the context of molecular docking, where it exhibited a binding affinity (BA) of -8.3 kcal/mol to a "2P31 receptor," similar to Diosgenin and RTN. This suggests potential molecular interactions with specific protein targets, but the precise cellular consequences or broader modulatory effects resulting from these interactions are not elaborated. General discussions on molecular interactions at the cell membrane highlight their critical role in cellular signaling, communication, and drug design, involving protein-protein, protein-lipid, and protein-small molecule interactions. However, these general principles are not directly linked to specific cellular modulatory effects of this compound in the available research.
In Vitro Cellular Activity Screening
This compound demonstrates significant in vitro cellular activity, primarily as a potent antimycobacterial agent. Research has shown its wide-ranging inhibitory effects against various strains of Mycobacterium tuberculosis (MTB), including sensitive strains, isoniazid (INH)-resistant clinical isolates, and multi-drug resistant (MDR) clinical isolates. nih.govscispace.com
Antimycobacterial Activity of this compound
| Strain Type | MIC Range (µg/mL) | Number of Strains Tested |
| Mycobacterium tuberculosis H37Rv | 1.6 - 3.12 | 1 |
| Susceptible Clinical Isolates | 1.6 - 3.12 | 21 |
| INH-Resistant Clinical Isolates | 1.6 - 3.12 | 2 |
| MDR Clinical Isolates | 1.6 - 3.12 | 9 |
Note: MIC values represent the minimum inhibitory concentration required to inhibit bacterial growth. nih.gov
Beyond its antimycobacterial properties, this compound has also been evaluated for its in vitro cytotoxic activity against normal mammalian cell lines. For instance, testing against Vero cells (monkey kidney cells) indicated a GI50 (50% growth inhibition concentration) greater than 40 µg/mL. nih.gov This suggests a relatively low toxicity to normal mammalian cells at concentrations effective against Mycobacterium tuberculosis, highlighting its potential for research tool applications where selective antimicrobial activity is desired. nih.gov
Exploration of Intracellular Targets and Signaling Pathways
Mechanistic investigations into this compound's biological activities have identified its role as a P-glycoprotein (P-gp) inhibitor. mdpi.comgardp.org P-gp is a well-characterized active efflux pump, a type of transporter protein located in the cell membrane of various organisms, including bacteria and mammalian cells. wikipedia.orgresearchgate.netnih.gov These efflux pumps actively extrude a wide array of substrates, including antibiotics and other xenobiotics, from the intracellular environment to the exterior, thereby contributing significantly to multidrug resistance (MDR) in both microbial pathogens and cancer cells. mdpi.comwikipedia.orgresearchgate.netnih.gov
The ability of this compound to inhibit P-gp suggests a crucial mechanism by which it may exert its biological effects, particularly its antimycobacterial activity. By modulating efflux pumps, this compound could potentially increase the intracellular accumulation of antimicrobial agents, thereby enhancing their efficacy or circumventing resistance mechanisms that rely on active efflux. gardp.orgresearchgate.netnih.gov This modulation of efflux pathways represents a promising strategy in overcoming drug resistance, making this compound a compound of interest in this context. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
This compound is characterized by an oleanane-type pentacyclic triterpene skeleton, featuring a distinctive methyleneoxy bridge positioned between its C-13 and C-17 carbons. nih.gov Structure-activity relationship (SAR) studies, while not extensively detailed for a broad range of this compound derivatives in the provided literature, offer key insights by comparing this compound to structurally related compounds.
Correlating Structural Features with Antimicrobial Potency
A direct correlation between specific structural features and antimicrobial potency can be observed through the comparison of this compound with protoprimulagenin A. Both compounds are oleanane (B1240867) triterpenes isolated from Clavija procera. nih.govird.fr Notably, this compound, which possesses a carbonyl group at the C-16 position, exhibits marked antibacterial activity against Mycobacterium tuberculosis strains with MIC values ranging from 1.6 to 3.12 µg/mL. nih.govird.fr In stark contrast, protoprimulagenin A, despite its similar oleanane skeleton, was found to be inactive against Mycobacterium tuberculosis at a concentration of 200 µg/mL. nih.govird.fr This distinct difference in activity strongly suggests that the presence of the carbonyl group at C-16 is a critical structural determinant for this compound's potent antimycobacterial properties.
Impact of Chemical Modifications on Cellular Interactions
Specific detailed research findings on the impact of direct chemical modifications of this compound on its cellular interactions are limited in the available literature. While general structure-activity relationships for oleanolic acid and its derivatives (a broader class of triterpenes that includes this compound) indicate that certain modifications, such as C-3 ester substitutions, can enhance activity, and that both hydroxyl and carboxyl groups are important for antibacterial activity, these findings are not specifically tied to modifications of this compound itself or their impact on its cellular interactions like P-gp modulation. scispace.commdpi.com Further dedicated studies focusing on chemically modified this compound and their effects on specific cellular targets and pathways would be necessary to fully understand these relationships.
Biosynthetic Pathways and Precursor Studies of Aegicerin
Proposed Biosynthetic Routes for Oleanane (B1240867) Triterpenoids
The foundational pathway for the biosynthesis of oleanane triterpenoids in eukaryotes, particularly plants, is the mevalonate (B85504) (MVA) pathway. This pathway initiates with acetyl-CoA and leads to the formation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These five-carbon units are then condensed to form farnesyl diphosphate (FPP), a 15-carbon precursor. mdpi.com
Two molecules of farnesyl diphosphate are subsequently joined head-to-head by squalene (B77637) synthase (ERG9) to yield squalene, a 30-carbon acyclic triterpene. mdpi.comwikipedia.org Squalene is then epoxidized by squalene epoxidase (ERG1) to form 2,3-oxidosqualene (B107256). mdpi.comwikipedia.org
The pivotal step in forming the oleanane scaffold is the enzymatic cyclization of 2,3-oxidosqualene. This reaction is catalyzed by specific oxidosqualene cyclases (OSCs), notably β-amyrin synthase (βAS), which converts 2,3-oxidosqualene into β-amyrin. mdpi.comnih.govacs.orgresearchgate.netresearchgate.net β-amyrin serves as the direct precursor for the diverse array of oleanane-type triterpenoids. This cyclization is a single, highly specific enzymatic step. bibliotekanauki.pl
Further structural diversification of the β-amyrin skeleton, leading to various oleanane triterpenoids like oleanolic acid and potentially Aegicerin, involves subsequent oxidative modifications. These modifications are typically catalyzed by cytochrome P450 monooxygenases (CYPs) and, in some cases, glycosyltransferases for the addition of sugar moieties. mdpi.comnih.govacs.orgresearchgate.netbibliotekanauki.plnih.gov
The general biosynthetic route for oleanane triterpenoids can be summarized as follows:
Table 1: Proposed Biosynthetic Route for Oleanane Triterpenoids
| Step | Precursor(s) | Enzyme(s) Involved | Product(s) |
| 1 | Acetyl-CoA | 3-hydroxy-3-methylglutaryl-CoA reductases (HMG1) | Mevalonate |
| 2 | Mevalonate | (Multiple steps) | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) |
| 3 | IPP, DMAPP | Farnesyl phosphate (B84403) synthase (ERG20) | Farnesyl diphosphate (FPP) |
| 4 | FPP (2 molecules) | Squalene synthase (ERG9) | Squalene |
| 5 | Squalene | Squalene epoxidase (ERG1) | 2,3-Oxidosqualene |
| 6 | 2,3-Oxidosqualene | β-amyrin synthase (βAS) | β-Amyrin |
| 7 | β-Amyrin | Cytochrome P450 monooxygenases (CYPs), Glycosyltransferases | Diverse Oleanane Triterpenoids (e.g., Oleanolic Acid, this compound) |
Investigation of Enzymatic Pathways in this compound Production
This compound is recognized as an oleanane triterpenoid (B12794562). imrpress.commdpi.comnih.govdntb.gov.uanih.govfarmabrasilis.orgrsc.orgnih.gov While the initial steps leading to the β-amyrin scaffold are well-established for oleanane triterpenoids (as described in Section 7.1), specific enzymatic pathways dedicated solely to the unique structural modifications that define this compound are not extensively detailed in the current literature.
The general diversification of triterpenoid skeletons, including the oleanane type, is primarily mediated by oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (CYPs). researchgate.netbibliotekanauki.plnih.gov OSCs are responsible for the cyclization of 2,3-oxidosqualene into various triterpene scaffolds, such as β-amyrin. researchgate.net Subsequent oxidative modifications, such as hydroxylation and carboxylation at specific carbon positions, are carried out by CYPs. For instance, in olive, CYP716C67 mediates 2α oxidation of oleanane-type triterpene scaffolds to produce compounds like maslinic acid. nih.gov Similarly, in Terminalia arjuna, various P450s have been identified for oxidative modifications of oleanane triterpenoids, including C-28 oxidation by CYP716A233 and CYP716A432, and C-2α/C-23 hydroxylation by CYP716C88, CYP716C89, CYP714E107a, and CYP714E107b. nih.gov
However, specific enzymes or genes directly identified and characterized for the precise steps involved in the biosynthesis of this compound's distinctive structure beyond the common β-amyrin intermediate are not explicitly documented in the provided research findings. The production of this compound in plants like Clavija procera and Aegiceras corniculatum suggests the presence of such specialized enzymatic machinery within these organisms. imrpress.commdpi.comnih.govdntb.gov.uanih.govfarmabrasilis.orgresearchgate.netrsc.orgnih.gov
Advanced Research Methodologies and Future Directions in Aegicerin Studies
Computational and In Silico Approaches
Computational and in silico approaches offer powerful tools for the preliminary assessment and detailed investigation of natural products like Aegicerin, significantly accelerating the drug discovery pipeline by guiding experimental efforts nih.gov.
Molecular Docking and Dynamics Simulations for Target Identification
Molecular docking is a computational method used to predict the binding affinity and orientation of a small molecule (ligand) with a protein (receptor), providing insights into potential molecular targets and interaction mechanisms core.ac.ukbiodeep.cnuni.lu. This compound (AGN) has been a subject in such studies, demonstrating a notable binding affinity of -8.3 kcal/mol with the 2P31 receptor nih.gov. This suggests specific interactions that could underpin its biological activities. Further, this compound was included in virtual screening analyses aimed at identifying potential inhibitors for viral proteins, such as the Marburg Virus VP24. Molecular dynamics simulations, which analyze the physical movements of atoms and molecules over time, can complement docking studies by evaluating the stability of ligand-receptor complexes and providing a more dynamic view of interactions.
Table 1: Select Molecular Docking Binding Affinities of Phytochemicals
| Ligand Name | PubChem CID | Binding Affinity (kcal/mol) | Target/Context | Source |
| This compound (AGN) | 15558423 | -8.3 | 2P31 receptor | nih.gov |
| Procyanidin (PYN) | 107876 | -10.2 | Unspecified (Antioxidant properties context) | nih.gov |
| Ursolic Acid (UA) | 64945 | -10 | Unspecified (Antioxidant properties context) | nih.gov |
| Asiatic Acid (AC) | 119034 | -9.9 | Unspecified (Antioxidant properties context) | nih.gov |
| Lupeol Caffeate | 12149208 | -9.6 | 2P31 receptor | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of compounds and their biological activities nih.gov. These models are instrumental in predicting the activity of new or untested compounds and in guiding the design of novel analogues with improved properties nih.gov. This compound has been referenced in the context of QSAR studies, particularly concerning the prediction of antimycobacterial activity nih.gov. QSAR models can be broadly classified into empirical, quantum-chemical, non-empirical, and computer-graphics models, with non-empirical models often leveraging molecular descriptors derived from graph theory.
Virtual Screening for Analog Discovery
Virtual screening involves computationally sifting through large chemical libraries to identify compounds likely to possess desired biological activities wikipedia.orgcore.ac.ukbiodeep.cn. This approach is highly efficient for discovering novel lead compounds or identifying potential analogues of existing natural products. This compound (listed as EA 1447) was included in a virtual screening analysis where 10,925 natural compounds were screened for their binding affinity to the Marburg Virus VP24 protein. Such screenings help in prioritizing candidates for subsequent experimental validation, streamlining the drug discovery process.
High-Throughput Screening and Metabolomics in Natural Product Discovery
High-Throughput Screening (HTS) and metabolomics are pivotal for accelerating the discovery and characterization of natural products, including this compound.
HTS enables the rapid assessment of large numbers of compounds or extracts for specific biological activities. While direct HTS data for this compound is not extensively detailed, its identification as an active constituent from Clavija procera through a colorimetric bioassay-guided fractionation protocol against Mycobacterium tuberculosis suggests the application of screening methodologies, which could involve HTS principles wikipedia.orgguidetopharmacology.org. The integration of automation in natural product HTS, particularly for sample preparation, is a developing area aimed at making natural extracts more competitive with synthetic compound libraries in drug discovery programs.
Metabolomics, the systematic study of all metabolites within a biological system, is essential for identifying and characterizing natural compounds. This compound is recognized in metabolite databases, such as the Metabolomics Workbench nih.gov. Metabolite profiling, a key aspect of metabolomics, utilizes techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the multi-parallel quantification of compounds in complex biological samples. This approach has been applied to the plant Aegiceras corniculatum, the natural source of this compound, providing valuable insights into its phytochemical composition.
Application of Advanced Analytical Techniques in Complex Mixtures
Advanced analytical techniques are indispensable for the isolation, identification, and structural elucidation of natural products like this compound from complex biological matrices. These methods provide detailed information on chemical composition, structure, and purity.
For the analysis of this compound within plant extracts, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely employed. GC-MS is effective for volatile and semi-volatile compounds, while LC-MS is preferred for non-volatile compounds, offering high sensitivity and selectivity for identifying and quantifying components in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are also crucial for separating and quantifying components, ensuring the purity of isolated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for comprehensive structural elucidation of natural products. The combination of these techniques, such as LC-IMS-MS (Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry), further enhances resolution, enabling the discrimination of isomers and other structurally similar molecules in highly complex samples.
Chemoinformatics and Network Pharmacology for Integrated Analysis
Chemoinformatics and network pharmacology offer integrated approaches to analyze complex biological systems and predict the actions of compounds like this compound.
Chemoinformatics applies computational and informational methods to address chemical problems, including the analysis of chemical data and the prediction of molecular properties. This field is vital for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of phytochemicals, providing crucial insights into their drug-likeness and potential in vivo behavior early in the discovery process.
Network pharmacology represents a paradigm shift from the traditional "one drug–one target–one disease" approach, focusing instead on the intricate interactions within biological networks of drugs, targets, and diseases. This holistic strategy is particularly beneficial for natural products, which often exhibit multi-target activities. Network pharmacology integrates various data sources, including high-throughput screening data, and utilizes advanced network visualization and analytical tools to elucidate the molecular mechanisms of bioactive compounds. While specific network pharmacology studies on this compound are not detailed in the provided information, this methodology holds significant promise for unraveling the complex multi-target actions of this compound, especially given its broad antimycobacterial spectrum wikipedia.orgguidetopharmacology.org.
Design of Novel Research Tools and Probes Based on this compound Scaffold
This compound, an oleanane (B1240867) triterpene, has garnered attention primarily for its wide-ranging antimycobacterial activity, demonstrating efficacy against various sensitive and resistant Mycobacterium tuberculosis (MTB) strains with reported Minimum Inhibitory Concentration (MIC) values ranging between 1.6 and 3.12 µg/ml bnpl.org.innih.gov. This inherent biological activity positions this compound as a promising natural product scaffold for the development of novel research tools and chemical probes. The design of such tools leverages the core structure of a bioactive compound to investigate biological pathways, identify molecular targets, or visualize cellular processes, often through modification that retains or enhances activity while enabling detection or isolation chemicalprobes.orgrsc.org.
Rationale for this compound as a Scaffold Natural products, including triterpenes like this compound, are rich sources of diverse chemical scaffolds with pre-validated biological activities nih.gov. Their complex and unique structures often provide specific interactions with biological targets, making them ideal starting points for chemical biology investigations. The known antimycobacterial properties of this compound suggest that it interacts with specific components or pathways within Mycobacterium tuberculosis, although the precise molecular mechanism may require further elucidation bnpl.org.intandfonline.com. By modifying the this compound scaffold, researchers can develop probes to:
Identify and validate its direct protein or enzymatic targets.
Map its binding sites within cells or on specific macromolecules.
Elucidate the cellular pathways modulated by its activity.
Study the dynamics of its interaction with biological systems in real-time.
Advanced Research Methodologies for Probe Design
The design of novel research tools and probes based on a bioactive scaffold like this compound typically involves several advanced chemical biology methodologies:
Introduction of Reporter Tags: To enable detection and visualization, the this compound scaffold can be derivatized with various reporter tags.
Fluorescent Probes: Fluorescent dyes (e.g., BODIPY, TAMRA, Cy5) can be conjugated to the this compound scaffold at positions identified through SAR studies as tolerant to modification ubiqbio.comrsc.orgspirochem.com. These fluorescent this compound derivatives could then be used for live-cell imaging to track cellular uptake, localization, and interaction with specific organelles or macromolecules within mycobacterial cells or host cells rsc.orgnih.govwhiterose.ac.uk.
Biotinylated Probes: Biotin, a small molecule with high affinity for streptavidin, can be appended to the this compound scaffold jenabioscience.comubiqbio.comnih.govthermofisher.comnih.gov. Biotinylated this compound probes are invaluable for affinity purification (pull-down assays) to isolate and identify the protein targets that this compound binds to within a complex proteome nih.govnih.gov. Subsequent mass spectrometry analysis of the enriched proteins can reveal the molecular partners of this compound.
Development of Activity-Based Probes (ABPs) and Affinity-Based Probes (AfBPs):
Activity-Based Probes (ABPs): If this compound acts by inhibiting an enzyme, an activity-based probe could be designed by incorporating a reactive "warhead" group into the scaffold that covalently binds to the active site of the target enzyme chemicalprobes.orgrsc.orgfrontiersin.org. These probes are designed to react only with the active form of the enzyme, providing a snapshot of enzyme activity in complex biological systems chemicalprobes.orgrsc.org. The warhead is typically linked to the this compound recognition element, which directs the probe to the specific enzyme family, and a detection tag for visualization or enrichment chemicalprobes.org.
Affinity-Based Probes (AfBPs): These probes are designed to bind non-covalently or covalently to a target protein based on affinity, allowing for the capture and identification of target proteins, regardless of their enzymatic activity rsc.org. The this compound scaffold itself, with its inherent binding affinity, forms the core of an AfBP, to which a tag (e.g., biotin) is added for purification rsc.org.
Detailed Research Findings and Data Tables (Illustrative)
While specific detailed research findings on this compound-based novel research tools and probes are not extensively documented in the current literature, the potential applications can be illustrated by considering the general principles of probe design applied to its antimycobacterial activity. For instance, if this compound targets a specific mycobacterial enzyme, hypothetical data from SAR studies could inform the design of a fluorescent or biotinylated derivative.
Table 1: Hypothetical Structure-Activity Relationship Data for this compound Derivatives in Probe Design
| Derivative | Structural Modification | Antimycobacterial Activity (MIC, µg/mL) | Suitability for Tagging | Rationale for Suitability |
| This compound | - | 1.6 - 3.12 bnpl.org.in | Baseline | Known bioactivity |
| Derivative A | C-3 Hydroxyl derivatization (e.g., ester) | Retained/Slightly reduced | High | C-3 often accessible for modification; maintains core activity |
| Derivative B | C-16 Carbonyl reduction | Significantly reduced | Low | C-16 carbonyl crucial for activity; not suitable for modification |
| Derivative C | Side chain modification (e.g., at C-28) | Retained | High | Peripheral modification may not impact core binding |
Future Directions in this compound Studies
The development of this compound-based research tools and probes represents a significant future direction in chemical biology. By applying the principles of synthetic chemistry and chemical biology, researchers can create a "chemical toolbox" derived from this compound nih.govfrontiersin.org. These tools could facilitate:
Target Deconvolution: Identifying the precise molecular targets of this compound within Mycobacterium tuberculosis or host cells, which is critical for understanding its mechanism of action and for rational drug design nih.gov.
Mechanism of Action Elucidation: Probes can help delineate the sequence of events and pathways affected by this compound, providing deeper insights into its antimycobacterial effects chemicalprobes.org.
Biomarker Discovery: If this compound interacts with specific proteins or pathways, its derivatives could potentially serve as biomarkers for infection or response to treatment.
Drug Resistance Studies: this compound-based probes could be used to investigate mechanisms of drug resistance in mycobacteria, potentially leading to strategies to overcome resistance.
The integration of computational chemistry and artificial intelligence (AI) platforms can further streamline the design process, allowing for the virtual screening of this compound derivatives and prediction of their properties before experimental synthesis ccia.org.au. This in silico approach can accelerate the identification of promising candidates for novel research tools ccia.org.au.
Q & A
Q. What experimental methodologies are recommended for the initial isolation and structural characterization of Aegicerin from natural sources?
this compound isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography and HPLC for purification. Structural elucidation requires spectroscopic methods (NMR, MS, IR) and comparison with literature data. Ensure reproducibility by documenting solvent ratios, column parameters, and spectral acquisition conditions. For novel compounds, include purity assessments (e.g., HPLC >95%) and crystallographic data if available .
Q. How can researchers design robust bioactivity screening protocols for this compound against cancer cell lines?
Use the PICOT framework to define: P opulation (specific cancer cell lines), I ntervention (this compound concentration ranges), C omparison (positive/negative controls), O utcome (IC50 values, apoptosis markers), and T ime (exposure duration). Employ MTT assays for viability and flow cytometry for apoptosis. Validate results with triplicate experiments and statistical tests (e.g., ANOVA with post-hoc analysis) .
Q. What are the best practices for ensuring reproducibility in this compound synthesis protocols?
Provide detailed reaction conditions (temperature, catalysts, solvent systems), purification steps (e.g., recrystallization solvents), and characterization data (melting points, spectral peaks). Cross-reference synthetic routes with prior literature and deposit protocols in open-access repositories (e.g., Zenodo) for transparency .
Advanced Research Questions
Q. How can contradictory reports on this compound’s antioxidant vs. pro-oxidant effects be systematically resolved?
Conduct dose-response studies across multiple cell models (normal vs. cancerous) to identify context-dependent effects. Use redox-sensitive probes (e.g., DCFH-DA for ROS) and validate findings with orthogonal assays (e.g., glutathione depletion assays). Perform meta-analyses of existing data to identify confounding variables (e.g., cell type, assay conditions) .
Q. What computational strategies are effective for predicting this compound’s molecular targets and binding mechanisms?
Combine molecular docking (AutoDock Vina, Schrödinger) with molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions via in vitro target deconvolution (e.g., thermal shift assays, CRISPR screening). Cross-reference results with cheminformatics databases (ChEMBL, PubChem) to prioritize high-confidence targets .
Q. How should researchers design studies to investigate this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles in vivo?
Use animal models (e.g., rodents) with intravenous/oral administration routes. Collect plasma samples at timed intervals for LC-MS/MS quantification. Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to calculate PK parameters (AUC, t½). Corrogate PD outcomes (e.g., tumor volume reduction) with exposure metrics .
Methodological Guidance
Q. What statistical approaches are optimal for analyzing dose-dependent cytotoxicity data of this compound?
Use nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50 values. Report 95% confidence intervals and assess goodness-of-fit (R²). For multi-experiment datasets, apply mixed-effects models to account for inter-experiment variability .
Q. How can researchers address challenges in this compound’s low solubility during in vitro assays?
Optimize solvent systems (e.g., DMSO/cremophor EL mixtures) and validate biocompatibility via solvent-only controls. Consider nanoformulation (liposomes, polymeric nanoparticles) to enhance bioavailability. Characterize particle size (DLS) and stability (zeta potential) pre- and post-treatment .
Q. What strategies ensure rigorous validation of this compound’s anti-inflammatory mechanisms?
Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify signaling pathways. Use siRNA knockdown or CRISPR-Cas9 to confirm target involvement. Cross-validate findings with cytokine ELISA arrays (e.g., IL-6, TNF-α) and histopathological analyses in animal models .
Literature and Data Management
Q. How should researchers conduct systematic reviews on this compound’s bioactivity across disparate studies?
Q. What criteria should guide the selection of primary vs. secondary sources in this compound research?
Prioritize peer-reviewed journals with high impact factors for primary data (e.g., isolation protocols, bioactivity assays). Use reviews for contextualization but verify claims against original studies. Exclude non-indexed or predatory journals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
